molecular formula C13H23NO3 B12653285 sec-Octyl 5-oxo-L-prolinate CAS No. 54471-44-2

sec-Octyl 5-oxo-L-prolinate

Cat. No.: B12653285
CAS No.: 54471-44-2
M. Wt: 241.33 g/mol
InChI Key: MVSOKKKPBUGRQS-DTIOYNMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sec-Octyl 5-oxo-L-prolinate is a chiral ester derivative of 5-oxo-L-proline (also known as L-pyroglutamic acid), a naturally occurring intermediate in the γ-glutamyl cycle crucial for amino acid transport and glutathione metabolism . This compound is of significant interest in chemical and biochemical research. The esterification of the 5-oxo-L-proline core with a sec-octyl group enhances the lipophilicity of the parent molecule, which can profoundly alter its solubility and interaction with biological membranes and enzymes . In academic and industrial research, such derivatives are investigated for their potential as asymmetric catalysts in organic synthesis, for instance in aldol and Mannich-type reactions, and as precursors for the development of bioactive molecules . From a biochemical perspective, given the critical role of proline and its metabolites in cellular energy metabolism and protection against oxidative stress , this ester may serve as a valuable tool for studying proline metabolism and transport. Researchers can leverage its modified properties to probe enzymatic activity or develop new pharmacological tools. Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54471-44-2

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

octan-2-yl (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C13H23NO3/c1-3-4-5-6-7-10(2)17-13(16)11-8-9-12(15)14-11/h10-11H,3-9H2,1-2H3,(H,14,15)/t10?,11-/m0/s1

InChI Key

MVSOKKKPBUGRQS-DTIOYNMSSA-N

Isomeric SMILES

CCCCCCC(C)OC(=O)[C@@H]1CCC(=O)N1

Canonical SMILES

CCCCCCC(C)OC(=O)C1CCC(=O)N1

Origin of Product

United States

The Ester Chain:the Nature of the Alkyl Ester is a Critical Determinant of the Compound S Physicochemical Properties, Particularly Its Lipophilicity, Which in Turn Affects Its Absorption, Distribution, Metabolism, and Excretion Adme Profile, As Well As Its Interaction with Biological Membranes.

Chain Length: Increasing the length of the alkyl chain would generally increase lipophilicity. This could enhance activities that rely on membrane interaction, such as antimicrobial effects. However, excessive lipophilicity might lead to poor aqueous solubility and non-specific binding to lipids and proteins, potentially reducing bioavailability for intracellular targets.

Branching: The presence of branching in the alkyl chain, as in the sec-octyl group, can influence the molecule's fit into binding pockets of enzymes or receptors. It can also affect the rate of metabolic hydrolysis of the ester bond, potentially increasing the compound's stability.

Introduction of Functional Groups: The incorporation of polar functional groups (e.g., hydroxyl, ether) into the alkyl chain would decrease lipophilicity and could introduce specific hydrogen bonding interactions with biological targets.

The Lactam Ring:the 5 Oxo L Prolinate Core Provides a Rigid Scaffold That is Crucial for the Molecule S Three Dimensional Shape.

Substitution on the Ring: Introducing substituents at the 3- or 4-positions of the pyrrolidone ring would alter the steric and electronic properties of the molecule. This could significantly impact its binding to specific targets. For example, the introduction of a bulky group could either enhance binding through favorable van der Waals interactions or cause steric hindrance.

N-alkylation/acylation: Modification of the lactam nitrogen with different alkyl or acyl groups would change the polarity and hydrogen bonding capacity of this part of the molecule, which could be important for target recognition.

Stereochemistry:the Stereochemistry at the C2 Position of the Prolinate Ring is Likely to Be Critical for Biological Activity, As Many Biological Targets Are Chiral. the L Configuration is the Naturally Occurring Form and is Often Preferred for Interaction with Enzymes and Receptors That Have Evolved to Recognize L Amino Acids. a Switch to the D Enantiomer or the Use of a Racemic Mixture Would Likely Result in a Significant Decrease or Complete Loss of Specific Biological Activities.

The following table provides a hypothetical SAR summary for analogues of sec-Octyl 5-oxo-L-prolinate.

ModificationStructural ChangeExpected Impact on Biological Activity
Ester Chain Increase in linear alkyl chain lengthIncreased lipophilicity; potentially enhanced membrane-related activity up to a certain chain length, after which a decrease may be observed due to reduced solubility.
Introduction of branching in the alkyl chainMay improve metabolic stability and modulate binding affinity.
Addition of polar groups to the alkyl chainDecreased lipophilicity; may improve solubility and introduce specific target interactions.
Lactam Ring Substitution at C3 or C4 positionsCould enhance or decrease binding to targets depending on the nature and position of the substituent.
N-alkylation or N-acylationAlters polarity and hydrogen bonding potential, likely affecting target binding.
Stereochemistry Change from L- to D-enantiomerLikely to significantly reduce or abolish specific biological activities.

Advanced Structural and Conformational Analysis

Spectroscopic Techniques for Elucidating Molecular Architecture and Stereochemistry

A suite of spectroscopic methods provides invaluable insights into the structural and dynamic properties of sec-Octyl 5-oxo-L-prolinate, from atomic connectivity to the absolute configuration of its chiral center.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification of this compound and for probing its dynamic behavior in solution. researchgate.netacs.orgnih.gov The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

For the pyroglutamate (B8496135) moiety, the α-proton (on C2) typically resonates as a characteristic multiplet, with its chemical shift being sensitive to the electronic environment and ring conformation. chemicalbook.com The protons on C3 and C4 form a complex spin system, further complicated by the ring's puckered nature. nih.gov The sec-octyl group introduces additional signals, including a distinct methine proton at the ester linkage and a series of overlapping methylene (B1212753) and methyl signals corresponding to the alkyl chain.

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are essential for assigning these signals definitively. Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions, providing crucial information on the preferred orientation of the sec-octyl chain relative to the pyroglutamate ring and helping to distinguish between different rotational isomers (rotamers) around the C2-C(O)O bond. Variable-temperature NMR studies could further elucidate the energy barriers between different conformers, shedding light on the molecule's flexibility. nsf.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of L-pyroglutamic acid and related alkyl esters. Actual values may vary depending on solvent and experimental conditions.

Atom Position (Pyroglutamate Ring)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2 (α-CH)~4.2~57
C3 (β-CH₂)~2.2 - 2.4~25
C4 (γ-CH₂)~2.5~30
C5 (Lactam C=O)-~178
Ester C=O-~173
N-H~7.5 (broad)-

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of molecular bonds, offering a "fingerprint" of the functional groups present. labmanager.com For this compound, these techniques are particularly useful for identifying the key carbonyl groups and investigating intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.netnih.gov

The FT-IR spectrum is expected to show two distinct carbonyl (C=O) stretching bands. The lactam carbonyl typically appears at a lower wavenumber (around 1680-1700 cm⁻¹) compared to the ester carbonyl (around 1730-1750 cm⁻¹) due to resonance effects within the amide group. researchgate.net Another key feature is the N-H stretching vibration, which is expected around 3200-3400 cm⁻¹. The position and broadness of this peak are highly indicative of the extent of hydrogen bonding in the sample, shifting to lower frequencies in the solid state or concentrated solutions where intermolecular N-H···O=C hydrogen bonds are prevalent. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Notes
N-H StretchFT-IR3200 - 3400Broadens and shifts to lower frequency with H-bonding.
C-H Stretch (Alkyl & Ring)FT-IR, Raman2850 - 3000Strong in both techniques.
Ester C=O StretchFT-IR1730 - 1750Strong, sharp peak.
Lactam C=O StretchFT-IR1680 - 1700Strong peak, sensitive to H-bonding.
N-H BendFT-IR~1550Coupled with C-N stretch (Amide II band).
Ring BreathingRaman1000 - 1100Characteristic of the pyrrolidone ring structure. researchgate.net

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and confirming its elemental composition via high-resolution measurements. In a typical electrospray ionization (ESI) experiment, the compound would be observed as a protonated molecule, [M+H]⁺.

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. The fragmentation pattern of proline-containing structures is well-studied and can be extrapolated to this compound. nih.govacs.orgacs.org A primary and highly likely fragmentation pathway would be the neutral loss of sec-octene from the protonated parent ion, resulting from the cleavage of the ester C-O bond. Subsequent fragmentation could involve the opening of the pyroglutamate ring, leading to characteristic product ions that can confirm the integrity of the lactam structure. biorxiv.org This technique is invaluable for reaction monitoring during its synthesis and for differentiating it from potential structural isomers.

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for confirming the absolute configuration of the chiral center at the C2 position. nih.gov As a derivative of L-proline, this compound is expected to exhibit a characteristic CD spectrum. L-proline and its peptides typically show a strong negative band around 204-206 nm and a weaker positive band near 228 nm. researchgate.netresearchgate.net The presence of this spectral pattern would provide definitive evidence of the L-configuration. The sign and magnitude of the Cotton effects are directly related to the three-dimensional arrangement of atoms around the chiral center, making CD a powerful, non-destructive method for stereochemical assignment. nih.gov

X-ray Crystallography and Solid-State Structural Elucidation of this compound and its Co-crystals

While no publicly available crystal structure of this compound exists, X-ray crystallography remains the definitive method for elucidating the precise three-dimensional atomic arrangement in the solid state. nih.govsemanticscholar.org Obtaining a single crystal suitable for diffraction would provide a wealth of information, including exact bond lengths, bond angles, and torsion angles. libretexts.org

The formation of co-crystals with other molecules could modulate these packing arrangements, potentially influencing the compound's physical properties.

Conformational Preferences and Dynamics in Solution and Solid States

The conformational landscape of this compound is primarily defined by the flexibility of the pyrrolidone ring and rotation around key single bonds. The five-membered ring of proline and its derivatives is not planar and exists in a dynamic equilibrium between two main puckered conformations: Cγ-endo (where C4 is out of the plane on the same side as the carboxyl group) and Cγ-exo (where C4 is on the opposite side). nih.gov The energy difference between these states is small, and their relative populations can be influenced by the solvent environment and the nature of substituents. The bulky sec-octyl group may sterically favor one pucker over the other.

Analysis of Non-Covalent Interactions and Intermolecular Aggregation Behavior

The intermolecular forces in this compound are primarily governed by a combination of hydrogen bonding, dipole-dipole interactions, and van der Waals forces. These interactions influence the packing of the molecules in the solid state and their behavior in solution, leading to the formation of various aggregated structures. The presence of a polar lactam ring and a nonpolar octyl chain results in an amphiphilic character, which is a key determinant of its aggregation properties.

The pyroglutamate moiety contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the carbonyl oxygen of the lactam and the ester carbonyl oxygen). This arrangement facilitates the formation of intermolecular hydrogen bonds, which are among the strongest of the non-covalent interactions. These interactions can lead to the formation of well-defined supramolecular structures, such as dimers, chains, or more complex networks. For instance, the N-H group of one molecule can form a hydrogen bond with the carbonyl oxygen of the lactam ring of an adjacent molecule, leading to the formation of catemeric chains.

Interaction TypeFunctional Groups InvolvedPotential Supramolecular Structures
Hydrogen BondingN-H (donor), C=O (acceptors)Dimers, Chains, Networks
Dipole-DipoleLactam ring, Ester groupOrdered crystal lattices
van der Waals Forcessec-Octyl chainClose packing of alkyl chains
Hydrophobic Interactionssec-Octyl chainMicelles, Aggregates in polar solvents

Biochemical and Molecular Interaction Studies Mechanistic Focus

Enzymatic Recognition and Catalytic Hydrolysis of 5-Oxo-L-Prolinate Esters

The enzymatic cleavage of the ester bond in sec-octyl 5-oxo-L-prolinate is a critical step in its metabolism and the release of the parent molecule, 5-oxo-L-proline (also known as pyroglutamic acid). This process is primarily mediated by esterases and amidohydrolases, with 5-oxo-L-prolinase being a key enzyme of interest.

5-Oxo-L-prolinase is an enzyme that catalyzes the ATP-dependent hydrolysis of 5-oxo-L-proline to L-glutamate. capes.gov.brnih.gov Studies on the substrate specificity of 5-oxo-L-prolinase have revealed that it can interact with a variety of 5-oxo-L-proline analogs. nih.gov This suggests that modifications to the carboxyl group, such as the esterification with a sec-octyl group, may still permit recognition and binding to the enzyme's active site. The bulky sec-octyl group, however, could present steric hindrance, potentially affecting the efficiency of the enzymatic reaction compared to the natural substrate.

Amidohydrolases are a broad class of enzymes that catalyze the hydrolysis of amide bonds. plos.org Given the structural similarity of the lactam ring in 5-oxo-L-proline to an internal amide, it is plausible that other amidohydrolases could also recognize and potentially hydrolyze this compound, although likely with lower specificity than 5-oxo-L-prolinase. The initial hydrolysis would likely target the ester linkage, releasing 5-oxo-L-proline, which could then be a substrate for 5-oxo-L-prolinase.

While specific kinetic data for the interaction of this compound with 5-oxo-L-prolinase are not extensively documented in the literature, we can hypothesize the kinetic parameters based on studies of related substrates. The Michaelis-Menten constant (Km) would indicate the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing insight into the binding affinity of the enzyme for the substrate.

Hypothetical Kinetic Parameters for the Hydrolysis of 5-Oxo-L-Prolinate Derivatives

Substrate Enzyme Km (mM) Vmax (µmol/min/mg)
5-Oxo-L-proline 5-Oxo-L-prolinase 0.15 2.5
This compound Esterase Predicted > 0.5 Predicted < 2.0
This compound 5-Oxo-L-prolinase (esterase activity) Predicted > 1.0 Predicted < 1.0

Note: The data for this compound is illustrative and based on expected trends due to the bulky ester group.

The introduction of the sec-octyl ester would likely increase the Km value, suggesting a lower binding affinity compared to the natural substrate, 5-oxo-L-proline. Consequently, the Vmax would be expected to be lower, indicating a reduced catalytic efficiency.

The enzymatic cleavage of this compound would primarily involve the hydrolysis of the ester bond to yield 5-oxo-L-proline and sec-octanol. This reaction is catalyzed by the nucleophilic attack of a water molecule, facilitated by the active site residues of an esterase or a related hydrolase.

In addition to hydrolysis, transesterification reactions are also a possibility, particularly in the presence of other nucleophiles such as short-chain alcohols. Lipases are known to catalyze the transesterification of pyroglutamic acid esters. google.com For instance, in a non-aqueous environment, an enzyme could catalyze the transfer of the 5-oxo-L-prolinoyl group from sec-octanol to another alcohol. The general mechanism for enzyme-catalyzed transesterification involves the formation of an acyl-enzyme intermediate, followed by the reaction with the incoming alcohol to release the new ester and regenerate the free enzyme. nih.gov

Exploration of Bioactivity in Defined Biological Systems (excluding human clinical studies)

The biological activity of this compound is anticipated to be influenced by its constituent parts: 5-oxo-L-proline and the sec-octyl moiety.

Proline and its derivatives are known to play roles in various cellular processes. For example, proline metabolism is implicated in the metabolic rewiring of cancer cells. nih.gov Analogs of proline have been investigated as inhibitors of enzymes like pyrroline-5-carboxylate reductase 1 (PYCR1), which is involved in proline biosynthesis. nih.gov It is conceivable that this compound or its metabolite, 5-oxo-L-proline, could modulate the activity of such enzymes or related pathways.

Furthermore, the lipophilic nature of the sec-octyl group could facilitate the transport of the molecule across cellular membranes, potentially leading to higher intracellular concentrations of 5-oxo-L-proline compared to the administration of the parent acid alone. This could lead to more pronounced effects on subcellular targets.

The interaction of 5-oxo-L-proline (pyroglutamic acid) with specific receptors has been reported. For instance, L-pyroglutamic acid has been shown to interact with the human sour taste receptor, PKD2L1. nih.gov While this provides a specific molecular target for the parent acid, it is unclear how the esterification with a sec-octyl group would affect this interaction. The bulky ester group might sterically hinder the binding to the receptor.

Conversely, the increased lipophilicity imparted by the sec-octyl chain could promote interactions with hydrophobic binding pockets in other proteins or receptors. For example, some proline-rich peptide recognition domains or enzymes with hydrophobic active sites could potentially bind this compound. A study on a complex molecule containing a 5-oxo-L-prolyl moiety produced by Pseudomonas fluorescence indicated interaction with a fungal cell wall protein receptor, suggesting that this chemical scaffold can be involved in specific biomolecular recognition. researchgate.net

Table of Compounds

Compound Name
5-oxo-L-proline
This compound
L-glutamate
ATP
Pyrroline-5-carboxylate

Anti-microbial and Anti-protozoal Activity in Model Organisms (mechanistic basis)

Direct studies on the anti-microbial and anti-protozoal activity of this compound are not extensively available in the current body of scientific literature. However, the mechanistic basis of its potential activity can be inferred from the chemical properties of its constituent parts: the 5-oxo-L-prolinate core and the sec-octyl ester group.

The 5-oxo-L-proline (pyroglutamic acid) moiety itself is a derivative of the amino acid proline. While pyroglutamic acid is not typically recognized for potent direct antimicrobial action, its structural analogues, proline-rich antimicrobial peptides (PR-AMPs), are known to exhibit significant activity, particularly against Gram-negative bacteria. These peptides often act via non-lytic mechanisms, penetrating the bacterial cell membrane without causing significant disruption and subsequently interacting with intracellular targets to inhibit essential processes. While this compound is a small molecule and not a peptide, the potential for interaction with specific intracellular pathways cannot be entirely ruled out.

The addition of the sec-octyl ester group significantly increases the lipophilicity of the molecule compared to 5-oxo-L-proline. This alteration is a key determinant of its potential antimicrobial mechanism. Increased lipophilicity can facilitate the compound's ability to partition into and traverse the lipid bilayers of microbial cell membranes. This could lead to several potential mechanisms of action:

Membrane Disruption: While not necessarily causing complete lysis, the insertion of lipophilic molecules into the cell membrane can disrupt its integrity. This can lead to increased permeability, leakage of essential ions and metabolites, and dissipation of the proton motive force, which is crucial for cellular energy production. The bulky sec-octyl group could intercalate between the phospholipid acyl chains, altering membrane fluidity and the function of membrane-bound proteins.

Inhibition of Intracellular Targets: By facilitating passage across the cell membrane, the sec-octyl group could enable the 5-oxo-L-prolinate moiety to reach and interact with intracellular targets. Potential targets could include enzymes involved in metabolic pathways or protein synthesis. The specific stereochemistry of the L-prolinate core could be critical for such interactions.

The table below outlines the potential contributions of the structural components of this compound to its hypothetical antimicrobial activity.

Structural ComponentPotential Role in Antimicrobial ActivityMechanistic Implication
5-oxo-L-prolinate Core Specific interaction with intracellular targets.Inhibition of enzymatic activity or other essential cellular processes.
sec-Octyl Ester Group Increased lipophilicity.Enhanced partitioning into and transport across microbial cell membranes. Potential for direct membrane disruption.

Further research, including minimum inhibitory concentration (MIC) assays against a panel of bacteria and protozoa, along with mechanistic studies such as membrane permeability assays and identification of intracellular binding partners, would be necessary to elucidate the specific anti-microbial and anti-protozoal activities and mechanisms of this compound.

Antioxidant Activity and Associated Molecular Mechanisms

The antioxidant profile of this compound is not directly characterized in existing research. However, an analysis of its parent compound, 5-oxo-L-proline (pyroglutamic acid), provides a complex and somewhat paradoxical insight into its potential effects on cellular redox status.

Studies on 5-oxo-L-proline have indicated that it can, under certain conditions, contribute to oxidative stress. It has been observed to reduce non-enzymatic antioxidant defenses in brain tissue, leading to protein oxidation and the production of reactive species. This pro-oxidant effect is thought to be a contributing factor to the pathophysiology of conditions where 5-oxo-L-proline accumulates. The underlying mechanism may involve the disruption of the gamma-glutamyl cycle, which is intrinsically linked to the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH). An accumulation of 5-oxoproline can be indicative of a depleted GSH pool, thereby compromising the cell's ability to neutralize reactive oxygen species (ROS).

Conversely, there is also evidence to suggest that pyroglutamic acid may play a role in activating defense pathways associated with antioxidant reserves in plants. This suggests that the effect of the 5-oxo-L-prolinate moiety on cellular redox balance may be context-dependent, varying with the biological system and the specific metabolic state.

The esterification of 5-oxo-L-proline with a sec-octyl group introduces a significant lipophilic component to the molecule. This modification would be expected to alter its interaction with cellular systems and, consequently, its impact on oxidative stress. The increased lipophilicity could enhance its ability to cross cell membranes and interact with intracellular components, including mitochondria, a primary site of ROS production.

The potential molecular mechanisms of antioxidant or pro-oxidant activity for this compound are summarized in the table below.

Potential ActivityAssociated Molecular Mechanism
Pro-oxidant Inhibition of enzymes in the gamma-glutamyl cycle, leading to glutathione depletion and reduced antioxidant capacity. Direct interaction with and disruption of mitochondrial electron transport chain function, leading to increased ROS production.
Antioxidant Direct scavenging of certain reactive oxygen species (though likely to be a minor contribution). Upregulation of endogenous antioxidant defense pathways (hypothetical, based on plant studies of the parent compound).

It is plausible that the net effect of this compound on cellular redox status would be a balance between the intrinsic properties of the 5-oxo-L-prolinate core and the cellular distribution and interactions dictated by the lipophilic sec-octyl tail. For instance, its accumulation in lipid-rich environments like cellular membranes could potentially protect lipids from peroxidation, or conversely, it could disrupt membrane-associated antioxidant enzymes. Definitive characterization of the antioxidant activity of this compound would require experimental validation through assays such as DPPH radical scavenging, cellular antioxidant activity assays, and measurement of intracellular ROS and glutathione levels in relevant model systems.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues in Biological Contexts

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic structure of a molecule. For sec-Octyl 5-oxo-L-prolinate, these calculations could provide invaluable insights into its geometry, electron distribution, and intrinsic reactivity.

DFT studies, for instance, could be employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional shape and steric properties. Furthermore, calculations of electronic properties such as the molecular electrostatic potential (MEP) map would reveal the regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic and nucleophilic attack.

Ab initio methods, while computationally more intensive, could offer a higher level of accuracy for specific properties. These calculations could be used to determine the molecule's vibrational frequencies, which can be correlated with experimental infrared and Raman spectroscopy data for structural confirmation.

Table 1: Potential Quantum Chemical Calculation Data for this compound

Parameter Predicted Information Potential Significance
Optimized Geometry Bond lengths, bond angles, dihedral angles Understanding of 3D structure and steric hindrance.
Electronic Energy Total energy, orbital energies Assessment of molecular stability.
Dipole Moment Magnitude and direction of the molecular dipole Insight into polarity and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Landscapes, Solvation Effects, and Membrane Interactions

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations of this compound could elucidate its conformational flexibility, the influence of solvents on its structure, and its potential interactions with biological membranes.

By simulating the molecule in a solvent box (e.g., water or an organic solvent), researchers could observe how the sec-octyl chain and the pyroglutamate (B8496135) ring move and interact with their surroundings. This would reveal the most stable conformations of the molecule in different environments and the energetic barriers between them.

Given its amphiphilic nature, with a polar head group (pyroglutamate) and a nonpolar tail (sec-octyl chain), MD simulations could also model the interaction of this compound with lipid bilayers. Such studies would be critical in predicting its ability to permeate cell membranes, a key factor in its potential bioavailability and biological activity.

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be instrumental in identifying potential biological targets, such as enzymes or receptors.

By docking the molecule into the binding sites of various proteins, it would be possible to predict its binding mode and estimate its binding affinity. This information could guide the design of new derivatives with improved potency and selectivity. For example, if this compound is hypothesized to be an enzyme inhibitor, docking could reveal the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the enzyme-inhibitor complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research in Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. While no QSAR studies currently exist for this compound, this approach would be highly valuable once a set of analogues with corresponding bioactivity data becomes available.

A QSAR model for a series of 5-oxo-L-prolinate esters could be developed by calculating a range of molecular descriptors (e.g., physicochemical properties, topological indices) and using statistical methods to find a correlation with their measured biological activity. Such a model would allow for the prediction of the activity of new, unsynthesized derivatives, thereby accelerating the drug discovery process.

Theoretical Spectroscopic Predictions and Their Experimental Validation

Computational chemistry can be a powerful tool for predicting various types of spectra, which can then be compared with experimental data to confirm the structure of a compound. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra would be highly beneficial.

Calculations of NMR chemical shifts (¹H and ¹³C) could aid in the assignment of experimental NMR spectra. Similarly, the prediction of IR vibrational frequencies could help in interpreting the experimental IR spectrum and identifying characteristic functional groups. Time-dependent DFT (TD-DFT) calculations could be used to predict the electronic transitions responsible for UV-Vis absorption.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

For this compound, the analysis of its HOMO and LUMO would provide insights into its reactivity in various chemical reactions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap suggests the opposite. From the HOMO and LUMO energies, various chemical reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index, can be calculated to further quantify its reactive nature.

Table 2: Predicted Frontier Molecular Orbital Data for this compound

Parameter Definition Predicted Significance
E(HOMO) Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability.

Emerging Research Areas and Applications in Chemical Biology and Materials Science

Utilization as a Chiral Building Block in Asymmetric Organic Synthesis

L-pyroglutamic acid, the parent molecule of sec-Octyl 5-oxo-L-prolinate, is a well-established and cost-effective chiral precursor in the asymmetric synthesis of a multitude of bioactive natural products and pharmaceuticals. researchgate.net Its rigid cyclic structure and multiple functional groups—a lactam, a carboxylic acid, and a chiral center—provide a versatile scaffold for stereocontrolled transformations. The derivatization of the carboxylic acid to the sec-octyl ester in this compound modifies its solubility and reactivity, offering new avenues for its use as a chiral building block.

The presence of the bulky and lipophilic sec-octyl group can influence the stereochemical outcome of reactions at other positions on the pyrrolidone ring. This steric hindrance can direct the approach of reagents, thereby enhancing the diastereoselectivity of transformations. For instance, in alkylation or aldol (B89426) addition reactions involving the enolate of the pyroglutamate (B8496135) ring, the sec-octyl group could favor the formation of one diastereomer over the other.

Furthermore, this compound can serve as a chiral auxiliary. In this capacity, it can be temporarily incorporated into a prochiral substrate to direct a stereoselective reaction, after which it can be cleaved and potentially recovered. The ester linkage is susceptible to hydrolysis under specific conditions, allowing for the removal of the chiral auxiliary once the desired stereochemistry has been established.

Table 1: Potential Asymmetric Transformations Utilizing this compound

TransformationRole of this compoundPotential Outcome
Diastereoselective Enolate AlkylationChiral TemplateSynthesis of substituted pyroglutamic acid derivatives with high diastereomeric excess.
Asymmetric Aldol ReactionsChiral AuxiliaryFormation of chiral β-hydroxy carbonyl compounds.
Michael AdditionsChiral Michael DonorStereocontrolled formation of carbon-carbon bonds.

Integration into Supramolecular Architectures and Self-Assembled Systems

The molecular structure of this compound, featuring a hydrophilic pyroglutamate headgroup and a hydrophobic sec-octyl tail, imparts an amphiphilic character to the molecule. This dual nature makes it a prime candidate for integration into supramolecular architectures and self-assembled systems. In aqueous environments, these molecules have the potential to spontaneously organize to minimize the unfavorable interactions between the hydrophobic tails and water, leading to the formation of ordered structures such as micelles, vesicles, or nanofibers. researchgate.netmdpi.com

The driving forces behind the self-assembly of such amino acid-derived molecules are a combination of non-covalent interactions, including hydrogen bonding between the lactam groups, van der Waals forces among the alkyl chains, and electrostatic interactions. nih.gov The chirality of the L-pyroglutamate moiety can introduce a twist in the packing of the molecules, potentially leading to the formation of helical or other chiral supramolecular structures.

The ability to form such well-defined nano- and microstructures opens up possibilities for applications in areas such as encapsulation and delivery systems, and as templates for the synthesis of other materials. The specific architecture of the self-assembled system can be tuned by modifying factors such as solvent polarity, temperature, and pH.

Application as a Probe or Research Tool in Biochemical Pathways

Derivatives of L-pyroglutamic acid have been successfully employed in the design of chemical probes to study biochemical pathways. Specifically, fluorescent and bioluminescent probes incorporating the pyroglutamate moiety have been developed for the detection and imaging of pyroglutamate aminopeptidase (B13392206) (PGP), an enzyme that cleaves the N-terminal pyroglutamic acid from peptides and proteins. nih.govnih.gov These probes typically consist of the pyroglutamate recognition unit linked to a reporter molecule (a fluorophore or luminophore). The enzymatic cleavage of the pyroglutamate residue triggers a change in the photophysical properties of the reporter, enabling the detection of enzyme activity.

Following this design principle, this compound could serve as a foundational structure for the development of novel biochemical probes. The sec-octyl group could be functionalized with a reporter group to create a probe for PGP or other enzymes that recognize pyroglutamate esters. The lipophilicity of the sec-octyl chain might also influence the probe's ability to cross cell membranes, potentially allowing for the imaging of intracellular enzymatic activity.

Table 2: Conceptual Design of a this compound-Based Biochemical Probe

ComponentFunctionExample
This compoundRecognition and Substrate MoietyThe core structure recognized by the target enzyme.
LinkerSpatially separates the recognition moiety from the reporter.A short, flexible alkyl or polyethylene (B3416737) glycol chain.
Reporter GroupSignals the enzymatic activity.A fluorophore (e.g., coumarin, fluorescein) or a luminophore (e.g., luciferin (B1168401) derivative).

Role in the Development of Advanced Materials, e.g., Bio-inspired Polymers or Organic Electronics (excluding pharmaceutical products)

The incorporation of biologically derived molecules into synthetic polymers is a key strategy in the development of advanced, bio-inspired materials. The unique structural and chemical features of this compound make it an interesting candidate for inclusion in novel polymer architectures. The pyroglutamic acid moiety can introduce chirality, hydrogen bonding capabilities, and a degree of biocompatibility into the polymer backbone or as a pendant group.

For example, this compound could be polymerized through ring-opening polymerization of the lactam or through reactions involving the ester group to create polyesters or polyamides. The resulting polymers could exhibit interesting properties such as self-healing capabilities, stimuli-responsiveness, or specific recognition properties. The presence of the chiral center could also lead to polymers with unique optical properties.

In the field of organic electronics, there is a growing interest in developing materials that are biodegradable and biocompatible. While there are no direct reports on the use of this compound in organic electronics, the general class of amino acid-based materials is being explored for these applications. The pyroglutamic acid unit, with its polar lactam group, could influence the electronic properties of a conjugated polymer system if incorporated appropriately.

Environmental Biotransformation and Degradation Pathways (excluding eco-toxicity profiles)

The hydrolysis of the sec-octyl ester would yield L-pyroglutamic acid and sec-octanol. Both of these products are expected to be readily biodegradable. L-pyroglutamic acid is a naturally occurring amino acid derivative and can be metabolized by a variety of microorganisms. wikipedia.orgresearchgate.net The metabolic pathway would likely involve the opening of the lactam ring to form glutamic acid, which is a central metabolite in amino acid metabolism. sec-Octanol, as a simple secondary alcohol, is also expected to be degraded by microorganisms through oxidation to the corresponding ketone and subsequent breakdown.

Future Perspectives and Interdisciplinary Research Directions

Exploration of Uncharted Synthetic Pathways and Novel Catalyst Development

The synthesis of sec-Octyl 5-oxo-L-prolinate, and esters of 5-oxo-L-proline in general, offers fertile ground for the development of innovative synthetic methodologies and catalytic systems. While traditional esterification methods involving acid catalysts are viable, future research is expected to pivot towards more sustainable and efficient approaches.

Biocatalysis represents a significant frontier. The use of lipases and esterases for the enantioselective esterification of 5-oxo-L-proline with sec-octanol could offer a greener alternative to conventional chemical synthesis, operating under mild conditions and potentially reducing the generation of hazardous waste. The discovery and engineering of novel enzymes with tailored substrate specificity for both the cyclic amino acid derivative and the branched-chain alcohol will be a key area of investigation. This could involve high-throughput screening of microbial enzyme libraries and directed evolution to enhance catalytic efficiency and selectivity.

Organocatalysis , a field where proline and its derivatives have already made a substantial impact, presents another promising avenue. nih.gov Proline-derived catalysts are known to be effective in a variety of asymmetric reactions, and this principle can be extended to the synthesis of this compound itself. mdpi.comcytivalifesciences.com The development of novel chiral organocatalysts could facilitate the synthesis with high stereocontrol, which is crucial given the chiral nature of both the L-prolinate and the sec-octyl moieties. Research into supported organocatalysts, where the catalytic moiety is immobilized on a solid support such as silica (B1680970) or a polymer, could lead to more sustainable and scalable manufacturing processes by enabling catalyst recycling. worldpharmatoday.com

Furthermore, the exploration of flow chemistry for the synthesis of this compound could offer advantages in terms of process control, safety, and scalability. Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. The development of integrated flow systems incorporating novel catalytic modules would be a significant step forward.

Synthetic ApproachPotential AdvantagesResearch Focus
BiocatalysisHigh selectivity, mild reaction conditions, sustainabilityEnzyme discovery and engineering, process optimization
OrganocatalysisMetal-free catalysis, high stereocontrolDevelopment of novel proline-derived catalysts, supported catalysts for recyclability
Flow ChemistryEnhanced process control, scalability, safetyReactor design, integration with novel catalysts

Advancement of Methodologies for Ultra-Sensitive Mechanistic Elucidation in Complex Biological Systems

Understanding the behavior and mechanism of action of this compound in complex biological environments necessitates the development and application of advanced, ultra-sensitive analytical techniques. The amphiphilic nature of the molecule, with its polar headgroup and lipophilic tail, presents unique challenges and opportunities for detection and mechanistic studies.

Mass spectrometry (MS) will be a cornerstone for these investigations. High-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS) will be crucial for the sensitive quantification of this compound and its potential metabolites in biological matrices such as cell cultures, tissues, and biofluids. eupati.eu The development of chemical isotope labeling strategies could further enhance detection sensitivity, allowing for the analysis of minute quantities of the compound. researchgate.net Furthermore, advanced MS techniques like mass spectrometry imaging (MSI) could provide invaluable information on the spatial distribution of this compound within tissues, offering insights into its target sites.

Nuclear Magnetic Resonance (NMR) spectroscopy will play a pivotal role in elucidating the conformational dynamics of this compound and its interactions with biological macromolecules. fda.gov Two-dimensional NMR techniques, such as NOESY and ROESY, can provide information on the spatial proximity of atoms, helping to define the three-dimensional structure of the molecule in solution and when bound to a target. Solid-state NMR could be employed to study its behavior within lipid membranes, which is particularly relevant given its amphiphilic character.

The development of novel biosensors tailored for the specific detection of this compound is another exciting research direction. This could involve the design of fluorescent probes that exhibit a change in their optical properties upon binding to the molecule, enabling real-time monitoring of its concentration and localization within living cells. nih.gov Electrochemical biosensors, which can offer high sensitivity and rapid response times, also represent a promising avenue for development. nih.gov

Analytical TechniqueApplication in Mechanistic ElucidationFuture Advancements
Mass Spectrometry (MS)Quantification in biological matrices, metabolite identification, tissue distributionEnhanced sensitivity through novel ionization techniques, advanced mass spectrometry imaging
NMR SpectroscopyConformational analysis, interaction with macromolecules, membrane dynamicsHigher field strengths for increased resolution, advanced solid-state NMR techniques
BiosensorsReal-time monitoring in living systems, high-throughput screeningDevelopment of specific fluorescent and electrochemical probes

Potential for Designing New Functional Materials with Tailored Properties

The unique combination of a hydrophilic, chiral headgroup and a hydrophobic alkyl tail in this compound makes it an attractive building block for the design of novel functional materials with tailored properties. Its amphiphilic nature suggests a propensity for self-assembly into ordered structures, which can be exploited in various material science applications.

One area of significant potential is in the development of supramolecular gels and liquid crystals . The interplay of hydrogen bonding from the amide and carbonyl groups of the prolinate ring and van der Waals interactions from the sec-octyl chains could lead to the formation of intricate, self-assembled fibrillar networks. mdpi.comrebuildmanufacturing.com These materials could find applications as matrices for controlled release of active compounds, scaffolds for tissue engineering, or as responsive materials that change their properties in response to external stimuli.

The incorporation of this compound as a monomer or a functional pendant group in polymers could lead to the creation of materials with unique thermal and mechanical properties. cytivalifesciences.comresearchgate.netdrug-dev.com The rigid, cyclic prolinate moiety can impart stiffness to the polymer backbone, while the flexible sec-octyl chains can act as internal plasticizers, influencing the material's glass transition temperature and elasticity. Furthermore, the chirality of the molecule could be exploited to create polymers with specific optical properties or for use as chiral stationary phases in chromatography.

The surface-active properties of this compound also suggest its potential use in the functionalization of nanoparticles and surfaces . ascendiacdmo.com It could act as a capping agent to stabilize nanoparticles in solution, with the sec-octyl chains providing compatibility with non-polar environments and the prolinate headgroup offering sites for further chemical modification. As a surface modifier, it could be used to alter the hydrophobicity and biocompatibility of materials.

Material TypePotential PropertiesFuture Research Directions
Supramolecular GelsControlled release, stimuli-responsivenessTuning gel properties through structural modification, exploring applications in drug delivery
Functional PolymersTailored thermal and mechanical properties, chiralitySynthesis of novel polymers, characterization of material properties, exploring applications in chiral separations
Surface CoatingsModified surface energy, biocompatibilityFunctionalization of various nanoparticles and surfaces, evaluation of coating performance

Integration with Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, a systems-level approach that integrates various "omics" technologies will be indispensable. This will allow researchers to move beyond a single target or pathway and appreciate the global impact of the molecule on cellular function.

Metabolomics will be instrumental in mapping the metabolic fate of this compound and its downstream effects on cellular metabolism. drug-dev.comnih.gov By analyzing the global profile of small molecule metabolites in a biological system after exposure to the compound, researchers can identify which metabolic pathways are perturbed. Given that proline metabolism is intricately linked to cellular stress responses and energy production, understanding how this derivative affects these pathways will be of particular interest. researchgate.netnih.govnih.govpersistencemarketresearch.com

Lipidomics , the large-scale study of lipids, will be particularly relevant for a molecule with a significant lipid-like component. worldpharmatoday.commdpi.com The sec-octyl chain may lead to the incorporation of the molecule into cellular membranes, potentially altering their physical properties and the function of membrane-bound proteins. Lipidomics studies can reveal such changes in the lipid composition of membranes and provide insights into how the molecule interacts with lipid metabolism.

Transcriptomics and proteomics can provide a broader view of the cellular response to this compound by measuring changes in gene and protein expression, respectively. This can help to identify the signaling pathways and cellular processes that are affected by the compound, even if it does not directly interact with the identified genes or proteins. The integration of these omics datasets will be crucial for constructing a comprehensive picture of the molecule's mechanism of action. nih.govmdpi.com

Omics TechnologySystems-Level InsightsIntegrated Research Questions
MetabolomicsMetabolic fate, pathway perturbationsHow is this compound metabolized and what are the downstream effects on central carbon and amino acid metabolism?
LipidomicsMembrane interactions, lipid metabolismDoes the compound alter membrane composition and fluidity? Does it impact lipid signaling pathways?
Transcriptomics/ProteomicsGene and protein expression changes, pathway analysisWhich signaling pathways and cellular processes are activated or inhibited in response to the compound?

Challenges and Opportunities in Translational Research for Non-Clinical Applications

The translation of a novel chemical compound like this compound from the laboratory to practical, non-clinical applications is a complex process fraught with challenges but also rich with opportunities.

A primary challenge lies in the scale-up and manufacturing of the compound. worldpharmatoday.comrebuildmanufacturing.comdrug-dev.comascendiacdmo.com Developing a cost-effective, scalable, and sustainable synthesis process is crucial for its viability in any application. This involves not only optimizing the chemical reaction itself but also establishing robust purification and quality control procedures to ensure batch-to-batch consistency.

Regulatory considerations will also be paramount, even for non-clinical applications. nih.govfda.gov Depending on the intended use, for example, in biomaterials that may have indirect contact with humans or the environment, a certain level of safety and toxicological data will be required. Navigating the regulatory landscape for new chemical entities can be a significant hurdle.

Despite these challenges, the opportunities are substantial. The unique properties of this compound could lead to the development of high-performance biomaterials , as discussed in section 8.3. Its potential as a chiral auxiliary or building block in asymmetric synthesis could be valuable in the fine chemical and pharmaceutical industries. Furthermore, its surface-active properties could be exploited in the formulation of specialty chemicals , such as emulsifiers or dispersants for non-food applications.

The successful translation of this compound will require a multidisciplinary approach, involving close collaboration between chemists, material scientists, engineers, and regulatory experts. A thorough understanding of the structure-property relationships will be key to identifying the most promising applications and overcoming the challenges associated with bringing a new molecule to market.

Area of Translational ResearchChallengesOpportunities
ManufacturingCost-effective and scalable synthesis, purification and quality controlDevelopment of innovative and sustainable manufacturing processes
RegulatorySafety and toxicology assessment, navigating regulatory frameworksEstablishing a clear regulatory pathway for novel biomaterials and specialty chemicals
Application DevelopmentIdentifying high-value applications, performance testing and validationCreation of novel biomaterials, chiral synthons, and specialty chemicals with unique properties

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.